Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-
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Overview
Description
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is a complex organic compound characterized by the presence of two benzoic acid moieties linked through a 1,4-piperazinediyl bridge with two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- typically involves the reaction of benzoic acid derivatives with piperazine derivatives under controlled conditions. One common method includes the use of benzoic acid and 1,4-piperazinedione in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Dioxopiperazine derivatives: Compounds with similar dioxopiperazine cores but different side chains.
Uniqueness
Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis- is unique due to its dual benzoic acid moieties linked through a dioxopiperazine bridge, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
61193-62-2 |
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Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-[4-(2-carboxyphenyl)-2,5-dioxopiperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15-10-20(14-8-4-2-6-12(14)18(25)26)16(22)9-19(15)13-7-3-1-5-11(13)17(23)24/h1-8H,9-10H2,(H,23,24)(H,25,26) |
InChI Key |
NZTQHLKSNYTSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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